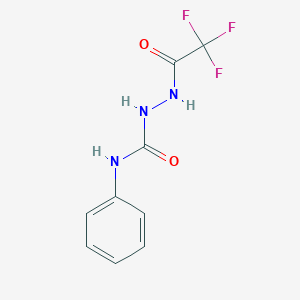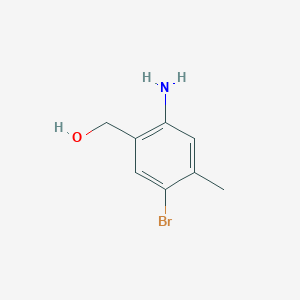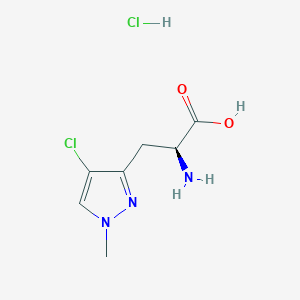
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a trifluoroacetyl group and a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous monitoring can help maintain the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The hydrazinecarboxamide moiety can form stable complexes with metal ions, influencing its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylhydrazinecarboxamide: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.
2-(trifluoroacetyl)hydrazinecarboxamide: Does not have the phenyl group, affecting its chemical properties and uses.
Uniqueness
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide stands out due to the presence of both the trifluoroacetyl and phenyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H8F3N3O2 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
1-phenyl-3-[(2,2,2-trifluoroacetyl)amino]urea |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)7(16)14-15-8(17)13-6-4-2-1-3-5-6/h1-5H,(H,14,16)(H2,13,15,17) |
Clé InChI |
APVANLIZYOOWCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15149460.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149470.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)

![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)

![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)
